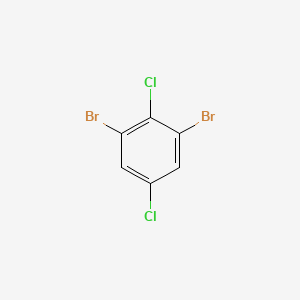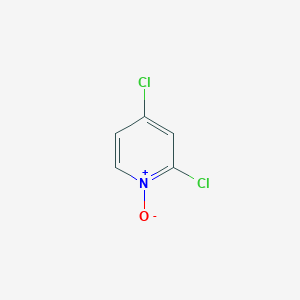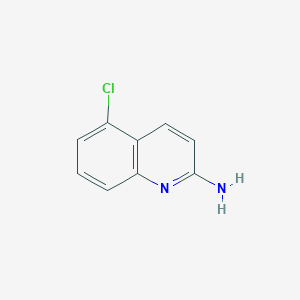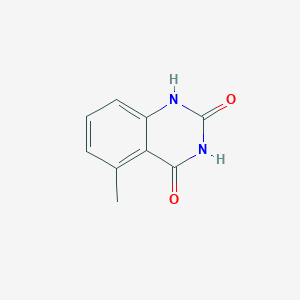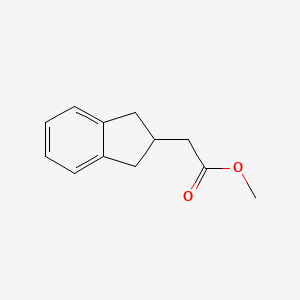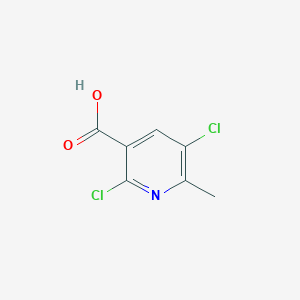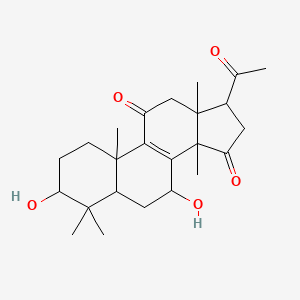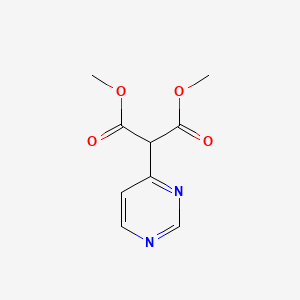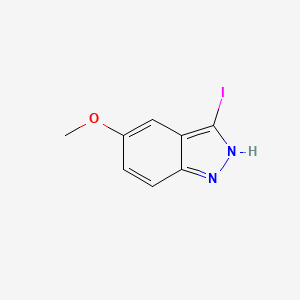
3-Iodo-5-methoxy-1H-indazole
Overview
Description
3-Iodo-5-methoxy-1H-indazole is a chemical compound with the CAS Number: 290367-99-6 . It has a molecular weight of 274.06 and a linear formula of C8H7IN2O . It is a solid substance and should be stored in a dark place, in an inert atmosphere, at 2-8°C .
Synthesis Analysis
The synthesis of 1H-indazoles, including 3-Iodo-5-methoxy-1H-indazole, has been a subject of research in recent years . The strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds .Molecular Structure Analysis
The molecular structure of 3-Iodo-5-methoxy-1H-indazole is characterized by an indazole moiety, which is a bicyclic compound consisting of a benzene ring fused to a pyrazole ring . The molecule has a single iodine atom and a methoxy group attached to the indazole core .Physical And Chemical Properties Analysis
3-Iodo-5-methoxy-1H-indazole has a density of 1.9±0.1 g/cm3 . Its boiling point is 393.1±22.0 °C . The compound is solid at room temperature .Scientific Research Applications
Crystal Structure and Synthesis
Inhibitors of Nitric Oxide Synthase : Indazole derivatives, like 7-methoxy-1H-indazole, are studied for their potential as inhibitors of nitric oxide synthase. This is significant due to the role of nitric oxide in various physiological and pathological processes. The crystal structure of these compounds aids in understanding their inhibitory action (Sopková-de Oliveira Santos, Collot, & Rault, 2002).
Synthesis of Heteroaryl-Functionalized Indazoles : Research has demonstrated efficient methods for synthesizing novel 3-heteroaryl N-1-functionalized indazoles, an area important for developing new pharmacologically active compounds. This includes methods like palladium cross-coupling reactions, which are crucial for creating diverse indazole derivatives (Fraile et al., 2011).
Biomedical Applications
Cytotoxic Activity Studies : Indazole derivatives have been synthesized and evaluated for their cytotoxic activity. For example, the study of novel 17-(5'-iodo)triazolyl-3-methoxyestrane epimers via Cu(I)-catalyzed azide–alkyne cycloaddition provides insights into the potential of indazole derivatives in treating various diseases, including cancer (Schneider et al., 2015).
Pharmaceutical Patent Analysis : Indazole derivatives have been the subject of pharmaceutical patents, indicating their significance in drug development. Analysis of patents related to selective PI3Kδ inhibitors, which include indazole derivatives, highlights their potential in treating various medical conditions (Norman, 2012).
Chemical Properties and Reactions
Chemical Reactivity and Modification : Studies focus on the chemical reactivity of indazole derivatives, such as the Davis-Beirut reaction for N1,N2-disubstituted-1H-indazolones. This reaction is important for creating a variety of indazole-based compounds, potentially useful in diverse applications (Conrad et al., 2011).
Sonogashira and Suzuki Cross-Coupling Reactions : The reactivity of indazoles like 3-iodoindazoles in Sonogashira and Suzuki cross-coupling reactions has been studied, providing pathways to synthesize functionalized indoles and indazoles. These methods are important for creating compounds with potential applications in medicinal chemistry (Witulski et al., 2005).
Potential Therapeutic Uses
Rho-Kinase Inhibition for Hypertension Treatment : Research into indazole amides, particularly as Rho-kinase (ROCK1) inhibitors, indicates potential applications in treating hypertension and related disorders. The development of these compounds involves optimization for improved pharmacokinetic parameters (Goodman et al., 2007).
Iodo-1,2,3-triazoles Synthesis for Chemical and Biomedical Applications : The synthesis of iodo-1,2,3-triazoles, which are significant for various chemical and biomedical applications, has been explored. This includes methods for direct modification of bioactive molecules in water, demonstrating the versatility of indazole derivatives in chemical synthesis and drug discovery (Li et al., 2017).
Safety And Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or in contact with skin . The precautionary statements associated with it are P261 (avoid breathing dust/fume/gas/mist/vapors/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Future Directions
The synthesis of indazoles, including 3-Iodo-5-methoxy-1H-indazole, continues to be a topic of research, with recent advances in the regiocontrolled synthesis of substituted imidazoles . These compounds are key components to functional molecules that are used in a variety of everyday applications . Future challenges include improving the yield and reducing the formation of byproducts .
properties
IUPAC Name |
3-iodo-5-methoxy-2H-indazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7IN2O/c1-12-5-2-3-7-6(4-5)8(9)11-10-7/h2-4H,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLWRATLJRVZESA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(NN=C2C=C1)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7IN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80573166 | |
| Record name | 3-Iodo-5-methoxy-2H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80573166 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Iodo-5-methoxy-1H-indazole | |
CAS RN |
290367-99-6 | |
| Record name | 3-Iodo-5-methoxy-2H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80573166 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Benzene, 1-(bromomethyl)-4-[(trifluoromethyl)sulfonyl]-](/img/structure/B1602138.png)
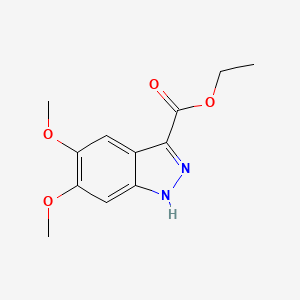
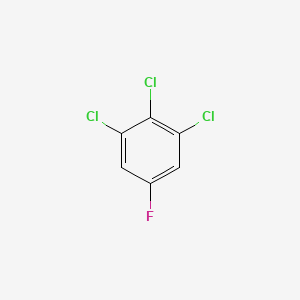
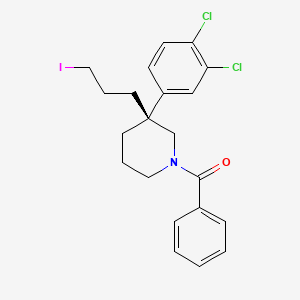
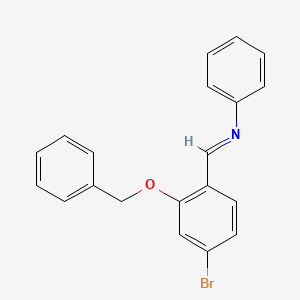
![[(2R,3S,4S,5R,6S)-4,5-dibenzoyloxy-2-(hydroxymethyl)-6-(4-methyl-2-oxochromen-7-yl)oxyoxan-3-yl] benzoate](/img/structure/B1602149.png)
